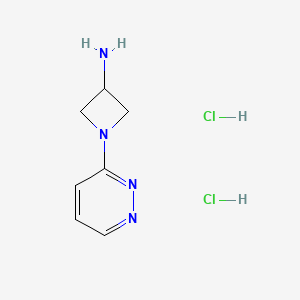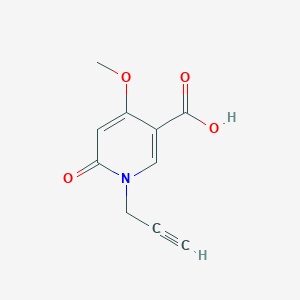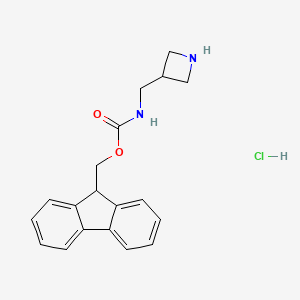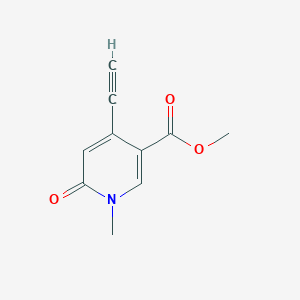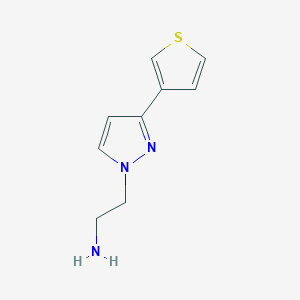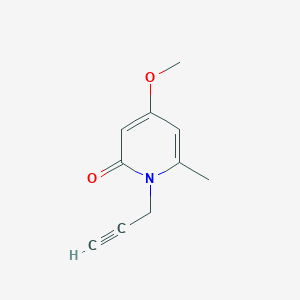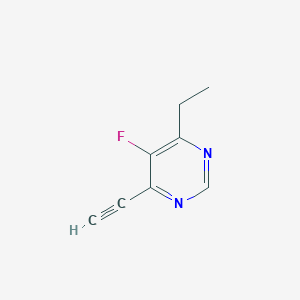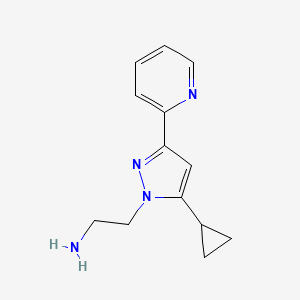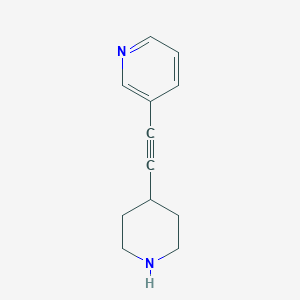
3,5-Dimethoxy-2-methylaniline hydrochloride
Übersicht
Beschreibung
3,5-Dimethoxy-2-methylaniline hydrochloride is a chemical compound with the IUPAC name 3,5-dimethoxy-N-methylaniline hydrochloride . It has a molecular weight of 203.67 .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H13NO2.ClH/c1-10-7-4-8 (11-2)6-9 (5-7)12-3;/h4-6,10H,1-3H3;1H . This code provides a specific description of the molecule’s structure. Physical And Chemical Properties Analysis
This compound is a compound with a molecular weight of 203.67 .Wissenschaftliche Forschungsanwendungen
Molecular Modifications and Toxicity Studies
Research has explored the structure-activity relationships of compounds related to mescaline, including various analogs with modifications in the methoxy and methyl groups, which affect their pharmacologic activity and toxicity across different species. Such studies provide a foundation for understanding the effects of structural changes on biological activity, which could be relevant for "3,5-Dimethoxy-2-methylaniline hydrochloride" in designing safer and more effective pharmaceuticals or studying its toxicological profile (Hardman, Haavik, & Seevers, 1973).
Anti-inflammatory Applications
There's growing interest in the anti-inflammatory properties of compounds acting as serotonin (5-HT)2A receptor agonists, commonly known as psychedelics. These studies suggest potential therapeutic applications in treating inflammatory disorders, pointing towards the exploration of similar uses for "this compound", given its structural similarity to compounds with known anti-inflammatory effects (Flanagan & Nichols, 2018).
Environmental Impact and Degradation
Investigations into the environmental presence and impact of antimicrobial agents like triclosan, which share structural features with "this compound", highlight the importance of understanding the environmental fate and toxicity of such compounds. These studies can inform research on the environmental safety, degradation, and removal methods for "this compound" and related chemicals (Bedoux et al., 2012).
Apoptotic and Nonapoptotic Activities in Cancer Research
Research on compounds like pterostilbene, which shares functional groups (methoxy and methyl) with "this compound", indicates their potential in evoking apoptotic or nonapoptotic anti-cancer activities. Such studies are critical for developing alternative cancer therapies and could be relevant for assessing the anti-cancer potential of "this compound" (Chen et al., 2018).
Safety and Hazards
Eigenschaften
IUPAC Name |
3,5-dimethoxy-2-methylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2.ClH/c1-6-8(10)4-7(11-2)5-9(6)12-3;/h4-5H,10H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKUCWHZYHFVJKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1OC)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-Cyclobutyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1472846.png)
![8-(Pyridazin-3-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1472847.png)
